molecular formula C23H18N4OS B2875437 4-cyano-N-(6-ethylbenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)benzamide CAS No. 899735-58-1

4-cyano-N-(6-ethylbenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)benzamide

Cat. No.: B2875437
CAS No.: 899735-58-1
M. Wt: 398.48
InChI Key: WUNOQVHXWXMTMH-UHFFFAOYSA-N
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Description

4-cyano-N-(6-ethylbenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)benzamide is a synthetic small molecule featuring a benzothiazole core, a privileged scaffold in medicinal chemistry known for conferring diverse biological activities . This compound is of significant interest for early-stage pharmacological and biochemical research, particularly as a tool compound for investigating novel biological targets. The molecular structure incorporates key pharmacophoric elements that suggest potential for high bioactivity. The benzothiazole nucleus is a common structural feature in compounds with demonstrated antitumor, antimicrobial, and anticonvulsant properties . Furthermore, the N-(pyridin-2-ylmethyl)benzamide segment is analogous to structures investigated for their activity against various enzymes and receptors . This specific combination of a cyano-substituted benzamide linked to a 6-ethylbenzothiazole via a flexible N-(pyridinylmethyl) chain makes it a valuable candidate for structure-activity relationship (SAR) studies in drug discovery campaigns. While the specific biological profile of this compound is an area of active investigation, its design aligns with the exploration of heterocyclic compounds as inhibitors and receptor modulators . Researchers can utilize this chemical to probe its mechanism of action, which may involve allosteric modulation of ion channels or interaction with enzyme active sites, given the known activities of similar benzothiazole derivatives . It serves as a critical intermediate or lead compound in developing novel therapeutic agents for conditions such as infectious diseases or cancer . Disclaimer: This product is provided 'For Research Use Only'. It is not intended for diagnostic, therapeutic, or any human or veterinary use. Researchers should handle this material with appropriate precautions in a laboratory setting.

Properties

IUPAC Name

4-cyano-N-(6-ethyl-1,3-benzothiazol-2-yl)-N-(pyridin-2-ylmethyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H18N4OS/c1-2-16-8-11-20-21(13-16)29-23(26-20)27(15-19-5-3-4-12-25-19)22(28)18-9-6-17(14-24)7-10-18/h3-13H,2,15H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WUNOQVHXWXMTMH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC2=C(C=C1)N=C(S2)N(CC3=CC=CC=N3)C(=O)C4=CC=C(C=C4)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H18N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

398.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-cyano-N-(6-ethylbenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)benzamide typically involves multi-step organic reactions. One common synthetic route includes:

    Formation of the Benzothiazole Ring: Starting with 2-aminothiophenol and ethyl bromide, the benzothiazole ring is formed through a cyclization reaction.

    Introduction of the Cyano Group: The cyano group is introduced via a nucleophilic substitution reaction using a suitable cyanating agent.

    Attachment of the Pyridin-2-ylmethyl Group: This step involves the reaction of the intermediate compound with pyridin-2-ylmethyl chloride under basic conditions.

    Formation of the Benzamide: The final step involves the reaction of the intermediate with benzoyl chloride to form the desired benzamide.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for reaction conditions, and the use of catalysts to improve yield and efficiency.

Chemical Reactions Analysis

Types of Reactions

4-cyano-N-(6-ethylbenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the substituents and reaction conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Pyridin-2-ylmethyl chloride in the presence of a base like sodium hydroxide.

Major Products

    Oxidation: Oxidized derivatives with functional groups such as carboxylic acids.

    Reduction: Reduced derivatives with functional groups such as amines.

    Substitution: Substituted derivatives with various functional groups depending on the reagents used.

Scientific Research Applications

4-cyano-N-(6-ethylbenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)benzamide has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly for targeting specific enzymes or receptors.

    Materials Science: The compound is explored for its potential use in organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).

    Biological Studies: It is used in biochemical assays to study enzyme inhibition and protein-ligand interactions.

    Industrial Applications: The compound is investigated for its potential use as a precursor in the synthesis of advanced materials and specialty chemicals.

Mechanism of Action

The mechanism of action of 4-cyano-N-(6-ethylbenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)benzamide depends on its specific application:

    Medicinal Chemistry: The compound may act by binding to specific molecular targets, such as enzymes or receptors, thereby modulating their activity. The binding interactions typically involve hydrogen bonding, hydrophobic interactions, and π-π stacking.

    Materials Science: In organic electronics, the compound’s mechanism involves charge transport and light absorption/emission processes, which are influenced by its molecular structure and electronic properties.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares 4-cyano-N-(6-ethylbenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)benzamide with structurally related N-(thiazol-2-yl)-benzamide analogs, focusing on substituent effects, physicochemical properties, and biological activity.

Table 1: Structural and Functional Comparison of Selected N-(Thiazol-2-yl)-Benzamide Analogs

Compound Name Substituents on Benzamide Thiazole Ring Substituents Pyridine/Other Moieties Key Biological Activity References
Target Compound 4-cyano 6-ethylbenzo[d]thiazol Pyridin-2-ylmethyl Putative ZAC antagonist (inferred)
4d () 3,4-dichloro 5-(morpholinomethyl) Pyridin-3-yl Unspecified (potential antibacterial/antifungal)
4e () 3,4-dichloro 5-((4-methylpiperazin-1-yl)methyl) Pyridin-3-yl Unspecified
TTFB () Unspecified 4-tert-butyl/5-nitro None Selective ZAC antagonist (IC₅₀ = 0.8 μM)
Compound 1 () 4-((3,5-dimethylisoxazol-4-yl)methoxy) None 6-methylpyridin-2-yl Synthetic intermediate

Key Observations

Substituent Effects on Activity :

  • The 6-ethylbenzo[d]thiazol group in the target compound introduces steric bulk and lipophilicity, which may enhance membrane permeability compared to simpler thiazole derivatives (e.g., TTFB with 4-tert-butyl substitution) .
  • Pyridine moieties (e.g., pyridin-2-ylmethyl vs. pyridin-3-yl in compounds) influence binding orientation. Pyridin-2-ylmethyl may facilitate interactions with aromatic residues in ZAC TMDs, as seen in related CLR-targeting analogs .

Dual N-substituents (pyridin-2-ylmethyl and 6-ethylbenzo[d]thiazol) likely increase molecular weight (~450–470 g/mol) compared to simpler analogs like TTFB (~300–350 g/mol), which could impact bioavailability .

Biological Activity :

  • TTFB and its analogs () exhibit ZAC antagonism with IC₅₀ values in the low micromolar range, mediated by allosteric binding to TMDs. The target compound’s dual substituents may enhance selectivity or potency, though experimental validation is needed .
  • Compounds with pyridin-3-yl substituents () lack explicit ZAC activity data but show structural parallels to antibacterial agents (e.g., ’s nicotinamide derivatives), suggesting divergent therapeutic applications .

Synthetic Accessibility :

  • The target compound’s synthesis likely follows routes similar to ’s benzamide intermediates, involving acyl chloride formation and nucleophilic substitution. However, the ethylbenzo[d]thiazol moiety may require additional steps (e.g., cyclization or Suzuki coupling) .

Biological Activity

4-cyano-N-(6-ethylbenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)benzamide is a complex organic compound belonging to the benzamide class. Its unique structure, which includes a cyano group, a benzo[d]thiazole moiety, and a pyridin-2-ylmethyl group, suggests significant potential for various biological activities, particularly in medicinal chemistry.

Structural Features

The compound's molecular formula is C23H18N4OSC_{23}H_{18}N_{4}OS, with a molecular weight of approximately 398.5 g/mol. The structural components are as follows:

Component Description
Cyano Group Enhances reactivity and potential biological interactions.
Benzo[d]thiazole Moiety Known for its pharmacological properties, including anti-cancer and anti-inflammatory activities.
Pyridin-2-ylmethyl Group May enhance interaction with biological targets such as enzymes and receptors.

Biological Activities

Research indicates that this compound exhibits several biological activities:

  • Antitumor Activity : Compounds with similar structures have shown promise in inhibiting cancer cell proliferation. Studies suggest that the benzothiazole moiety may play a crucial role in this activity by interacting with specific cellular pathways involved in tumor growth.
  • Neuroprotective Effects : The compound may interact with proteins implicated in neurodegenerative diseases, such as tau and alpha-synuclein, potentially inhibiting their aggregation and fibrillation, which are hallmarks of conditions like Alzheimer's and Parkinson's diseases .
  • Anti-inflammatory Properties : Similar benzothiazole derivatives have been noted for their anti-inflammatory effects, making this compound a candidate for further exploration in inflammatory disease models .

The exact mechanisms through which this compound exerts its biological effects are still under investigation. However, it is hypothesized that:

  • The cyano group may facilitate interactions with nucleophiles within target proteins.
  • The benzo[d]thiazole moiety could engage in π-stacking interactions with aromatic residues in protein structures.
  • The pyridine ring may enhance binding affinity to specific receptors or enzymes due to its electron-withdrawing properties.

Case Studies

Several studies have explored the biological activity of related compounds, providing insights into the potential efficacy of this compound:

  • Study on Anticancer Activity : A study demonstrated that benzothiazole derivatives exhibited significant cytotoxicity against various cancer cell lines, suggesting that modifications to the structure can enhance or diminish this activity .
  • Neurodegenerative Disease Models : Research involving similar compounds indicated that they could inhibit tau protein aggregation in vitro, providing a basis for investigating the neuroprotective potential of this compound.

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